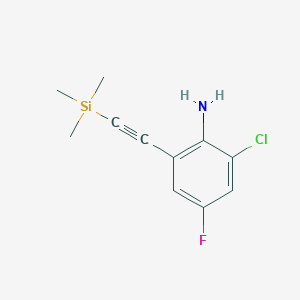
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H13ClFNSi and a molecular weight of 241.76 g/mol . This compound is characterized by the presence of a chloro, fluoro, and trimethylsilyl-ethynyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction. One common method involves the reaction between 2-bromonitrobenzene and trimethylsilylacetylene in the presence of a palladium catalyst . The reaction is typically carried out under an inert atmosphere, such as argon, and requires the use of a base like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to facilitate reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Medicine: Research into its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in coupling reactions, the compound acts as a substrate that undergoes transmetalation with a palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-((trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chloro group.
2-((Trimethylsilyl)ethynyl)aniline: Lacks both the chloro and fluoro groups.
Uniqueness
2-Chloro-4-fluoro-6-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both chloro and fluoro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C11H13ClFNSi |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H13ClFNSi/c1-15(2,3)5-4-8-6-9(13)7-10(12)11(8)14/h6-7H,14H2,1-3H3 |
InChI Key |
RDODRULDBAMUTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















